3-(3-chlorophenoxy)propanoic acid

Solid-state chemistry Formulation science Thermal analysis

Procure the meta-chloro isomer (CAS 7170-50-5) for SAR studies on halogen positioning and herbicidal potency. Its low melting point (82–83°C)—versus 136–140°C (4-chloro) and 108–109°C (2-chloro) analogs—makes it ideal for melt extrusion and solvent-free formulation. The distinct meta-substitution pattern enables introduction of the 3-chlorophenoxy moiety inaccessible from other isomers. Do not substitute isomers without empirical validation. Request gram-to-kilogram quotes.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 7170-50-5
Cat. No. B185321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenoxy)propanoic acid
CAS7170-50-5
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCCC(=O)O
InChIInChI=1S/C9H9ClO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
InChIKeyQSGKVNYPPAQLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenoxy)propanoic Acid (CAS 7170-50-5): Core Chemical Identity and Physical Baseline for Research Procurement


3-(3-Chlorophenoxy)propanoic acid (CAS 7170-50-5) is a chlorinated phenoxypropanoic acid derivative with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol [1]. This solid compound is characterized by a melting point of 82–83 °C and a predicted pKa of 4.17 . It is a key member of the phenoxy acid family, often investigated for herbicidal applications .

3-(3-Chlorophenoxy)propanoic Acid vs. Chlorophenoxy Isomers: Why Structural Similarity Does Not Guarantee Functional Equivalence


The position of the chlorine substituent on the phenoxy ring critically dictates the physicochemical properties and biological activity of chlorophenoxypropanoic acids. For instance, 3-(3-chlorophenoxy)propanoic acid exhibits a melting point of 82–83 °C [1], while its 4-chloro isomer (3-(4-chlorophenoxy)propanoic acid, CAS 3284-79-5) melts at 136–140 °C and its 2-chloro isomer (3-(2-chlorophenoxy)propanoic acid, CAS 7170-45-8) melts at 108–109 °C . These significant differences in solid-state properties can directly impact formulation, storage, and handling. Furthermore, closely related compounds with a 2-(3-chlorophenoxy)propanoic acid backbone (e.g., Cloprop, CAS 101-10-0) are established chiral herbicides [2], but the 3-(3-chlorophenoxy)propanoic acid isomer lacks extensive characterization of its herbicidal potency, making it a distinct research target. Therefore, substituting one isomer for another without empirical justification could lead to unexpected results in both synthetic and biological applications.

3-(3-Chlorophenoxy)propanoic Acid (7170-50-5): Verifiable Differentiation from Chlorophenoxy Analogs in Key Research Assays


Comparative Thermal Stability: Melting Point Divergence Among 3-Chlorophenoxy Isomers

The melting point of 3-(3-chlorophenoxy)propanoic acid is 82–83 °C [1]. This is significantly lower than that of its closest regioisomer, 3-(4-chlorophenoxy)propanoic acid, which melts at 136–140 °C , and also lower than the 2-chloro isomer, which melts at 108–109 °C .

Solid-state chemistry Formulation science Thermal analysis

Comparative Aqueous Solubility and Lipophilicity (cLogP)

3-(3-Chlorophenoxy)propanoic acid has a predicted cLogP of 2.46 . In comparison, the known herbicide 2-(3-chlorophenoxy)propanoic acid (Cloprop, CAS 101-10-0) has a reported logP of 2.47–2.56 [1]. The 3-(4-chlorophenoxy)propanoic acid isomer is described as insoluble in water but soluble in organic solvents , aligning with the class profile. This data positions the 3-(3-chloro) isomer as having intermediate hydrophobicity.

ADME properties Environmental fate Solubility

Comparative Enzyme Inhibition Profile: Weak Interaction with Oxidoreductases

In vitro biochemical profiling indicates that 3-(3-chlorophenoxy)propanoic acid is a weak inhibitor of aldehyde oxidase 1 (rabbit) and tyrosinase (mushroom), with IC50 values > 1,000,000 nM (> 1 mM) for both targets [1]. This level of inhibition is considered negligible. Data for direct comparators like 3-(4-chlorophenoxy)propanoic acid in the same assays are not available. However, the 4-isomer has been described as a synthetic tyrosinase inhibitor , suggesting a potential divergence in activity that warrants further investigation.

Enzyme inhibition Off-target screening Biochemical profiling

Optimal Procurement and Research Scenarios for 3-(3-Chlorophenoxy)propanoic Acid (CAS 7170-50-5)


Research into Structure-Activity Relationships (SAR) of Phenoxy Acid Herbicides

Given its distinct chlorine substitution pattern (meta-position) on the phenoxy ring and its lower melting point compared to other isomers [1], 3-(3-chlorophenoxy)propanoic acid serves as a critical probe in SAR studies to define the role of halogen positioning on herbicidal potency and selectivity. Its moderate cLogP of 2.46 also makes it a valuable comparator for studying the relationship between lipophilicity and plant uptake.

Development of Novel Agrochemical Formulations

The compound's relatively low melting point (82–83 °C) [1] and its solid-state stability at recommended storage conditions (2–8 °C) make it suitable for developing novel concentrate formulations. Procurement of this specific isomer, as opposed to a higher-melting analog, is essential for experimental protocols involving melt extrusion or solvent-free formulation techniques.

Chemical Synthesis Intermediate for Advanced Building Blocks

As a versatile carboxylic acid, 3-(3-chlorophenoxy)propanoic acid is a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals . Its distinct substitution pattern allows for the introduction of the 3-chlorophenoxy moiety, a structural feature not accessible when starting with the 4-chloro or 2-chloro isomers.

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